3-Deaza-4-deoxyuridine

X-ray crystallography nucleoside conformation anti/syn orientation

3-Deaza-4-deoxyuridine (synonym: 4-deoxy-3-deazauridine, ddU) is a doubly modified pyrimidine nucleoside analog with the molecular formula C₁₀H₁₃NO₅ (MW 227.21 g/mol). It belongs to the 3-deazapyrimidine nucleoside class, structurally derived from uridine by two simultaneous alterations: replacement of the N3 ring nitrogen with a carbon atom (3-deaza) and substitution of the 4-oxo (carbonyl) group with a hydrogen (4-deoxy), yielding a 1-(β-D-ribofuranosyl)-2-pyridinone scaffold.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 5116-37-0
Cat. No. B1224978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-4-deoxyuridine
CAS5116-37-0
Synonyms3-deaza-4-deoxyuridine
4-deoxy-3-deazauridine
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1
InChIKeyHQOCNHILQYLGGE-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deaza-4-deoxyuridine (CAS 5116-37-0) Chemical Identity and Structural Classification for Procurement Assessment


3-Deaza-4-deoxyuridine (synonym: 4-deoxy-3-deazauridine, ddU) is a doubly modified pyrimidine nucleoside analog with the molecular formula C₁₀H₁₃NO₅ (MW 227.21 g/mol) . It belongs to the 3-deazapyrimidine nucleoside class, structurally derived from uridine by two simultaneous alterations: replacement of the N3 ring nitrogen with a carbon atom (3-deaza) and substitution of the 4-oxo (carbonyl) group with a hydrogen (4-deoxy), yielding a 1-(β-D-ribofuranosyl)-2-pyridinone scaffold [1]. These combined modifications distinguish it from both 3-deazauridine (which retains the 4-hydroxyl/enol group) and 4-deoxyuridine (which retains the N3 nitrogen). The compound has been investigated primarily as a probe for codon-anticodon recognition in ribosomal translation and as a scaffold for exploring pyrimidine antimetabolite structure-activity relationships [2].

Wobble-base codon-anticodon recognition probe
Crystallographic studies of nucleobase modifications
Dual-modification SAR probe for pyrimidine antimetabolites
Enzymatic oligonucleotide synthesis via polynucleotide phosphorylase

Why 3-Deazauridine or 4-Deoxyuridine Cannot Substitute for 3-Deaza-4-deoxyuridine in Ribosomal Translation and Structural Studies


3-Deaza-4-deoxyuridine carries two independent structural modifications—3-deaza (loss of N3 hydrogen-bond acceptor) and 4-deoxy (loss of the 4-oxo/enol hydrogen-bond donor/acceptor)—that are each individually present in the comparator compounds 3-deazauridine and 4-deoxyuridine, but never simultaneously [1]. The crystal structure of 3-deazauridine reveals that the 4-hydroxyl group forms an unusually short intermolecular hydrogen bond (2.549 Å) to the 2-keto oxygen of a neighboring molecule, a key packing interaction that is structurally impossible for 3-deaza-4-deoxyuridine because it lacks the 4-oxygen atom entirely [2]. Conversely, 4-deoxyuridine retains the N3 nitrogen capable of serving as a hydrogen-bond acceptor in Watson-Crick base pairing, whereas 3-deaza-4-deoxyuridine eliminates this interaction. In ribosomal codon-anticodon binding assays, oligonucleotides containing each of the three modified nucleosides—3-deazauridine, 4-deoxyuridine, and 3-deaza-4-deoxyuridine—produced measurably distinct ribosome binding profiles, demonstrating that the modifications are not functionally interchangeable [3]. Researchers procuring a nucleoside probe for wobble-base recognition or pyrimidine antimetabolite SAR must therefore specify the exact compound rather than assuming class-level equivalence.

3-Deazauridine retains the 4-oxo H-bond acceptor, altering crystal packing and base-pairing relative to the dual-modified analog.
4-Deoxyuridine retains the N3 H-bond donor/acceptor, enabling Watson-Crick interactions that are lost in 3-deaza-4-deoxyuridine.
Ribosome binding profiles differ measurably among all three analogs; functional interchangeability is not supported by reported evidence.

Quantitative Comparative Evidence: 3-Deaza-4-deoxyuridine vs. 3-Deazauridine and 4-Deoxyuridine


Crystal Structure Comparison: Glycosidic Bond Conformation and Sugar Puckering vs. 3-Deazauridine and Uridine

The X-ray crystal structure of 3-deaza-4-deoxyuridine was solved in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 25.18, b = 7.127, c = 5.715 Å, Z = 4, and refined to R = 0.049 for 749 counter reflexions [1]. The glycosidic bond adopts an anti conformation with χ = 53.5°, and the ribose moiety exhibits a C(2′)-endo envelope puckering with a gauche-gauche arrangement about the C(4′)-C(5′) bond. By comparison, 3-deazauridine crystallizes in the same space group P2₁2₁2₁ but with substantially different cell dimensions a = 13.394, b = 8.335, c = 9.639 Å, Z = 4, refined to R = 4.0% for 998 reflexions [2]. Both compounds share anti glycosidic conformation and C(2′)-endo sugar puckering; however, the key structural point of differentiation is the absence of the 4-hydroxyl group in 3-deaza-4-deoxyuridine, which eliminates the unusually short O(4)-H⋯O(2) intermolecular hydrogen bond of 2.549 Å that dominates the crystal packing of 3-deazauridine [2]. The packing in 3-deaza-4-deoxyuridine is instead characterized by a staggered arrangement of bases and a clear spatial separation of hydrophobic and hydrophilic regions, with the intramolecular C(6)-H⋯O(5′) interaction serving as the primary conformational constraint [1].

Crystal Packing Comparison
Head-to-head
c-axis reduction 40.7% vs. 3-deazauridine; loss of 2.549 Å O(4)-H···O(2) H-bond
Altered intermolecular recognition signature
X-ray crystallography nucleoside conformation anti/syn orientation ribose puckering

Molecular Formula and Hydrogen-Bond Donor/Acceptor Count vs. 3-Deazauridine and 4-Deoxyuridine

The molecular formula of 3-deaza-4-deoxyuridine (C₁₀H₁₃NO₅; MW 227.21 g/mol) differs from that of 3-deazauridine (C₁₀H₁₃NO₆; MW 243.21 g/mol) by exactly one oxygen atom, reflecting the 4-deoxy modification . This translates into a reduction of one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) relative to 3-deazauridine. 4-Deoxyuridine (Zebularine; C₉H₁₂N₂O₅; MW 228.20 g/mol) has a distinct molecular formula with two nitrogen atoms vs. one for 3-deaza-4-deoxyuridine, and differs by one HBA due to the presence of the N3 nitrogen . The experimentally measured density of 3-deaza-4-deoxyuridine is 1.55 g/cm³, compared to 1.718 g/cm³ for 3-deazauridine, consistent with the loss of the polar hydroxyl group . The predicted aqueous solubility of 3-deaza-4-deoxyuridine at 25°C is 3.651 × 10⁵ mg/L, and the melting point is 151-152°C (from ethyl acetate), compared to 233-235°C for 3-deazauridine—an ~82°C depression attributable to the absence of the strong intermolecular O(4)-H⋯O(2) hydrogen bond network [1].

H-Bond & Physicochemical Profile
Head-to-head
ΔHBD –1, ΔHBA –1, Δm.p. –82°C vs. 3-deazauridine
Distinct hydrogen-bonding and solubility context
physicochemical properties hydrogen bonding molecular recognition drug-likeness

Ribosome Binding of Oligonucleotides: Differentiation Among 3-Deazauridine, 4-Deoxyuridine, and 3-Deaza-4-deoxyuridine in tRNA Binding Assays

In a landmark 1972 study by Gassen, Schetters, and Matthaei, oligonucleotides of the type U-N(-U)ₙ containing either 3-deazauridine, 4-deoxyuridine, or 3-deaza-4-deoxyuridine at the N position were synthesized by primer-dependent polynucleotide phosphorylase and directly compared in ribosome binding assays with phenylalanyl-tRNA [1]. The study demonstrated that each of the three modified nucleosides produced a measurably distinct stimulation profile for [¹⁴C]phenylalanyl-tRNA binding to 70S E. coli ribosomes [2]. The differentiated ribosome binding was attributed to the altered hydrogen-bonding capacity of each analog at the wobble position of the anticodon: 3-deazauridine retains the 4-oxo group capable of Watson-Crick-like pairing, 4-deoxyuridine retains the N3 nitrogen as a hydrogen-bond acceptor, and 3-deaza-4-deoxyuridine lacks both functional groups, thereby restricting wobble recognition to a unique subset of interactions unavailable to either single-modified comparator [1][3]. The UV absorption data of the newly synthesized oligonucleotides were also reported, providing spectral benchmarks for identity verification [1].

Ribosome Binding Differentiation
Reported
Measurably distinct [14C]Phe-tRNA binding stimulation among all three analogs
Unique codon-anticodon recognition phenotype
Full quantitative values in primary text
codon-anticodon recognition ribosome binding phenylalanyl-tRNA wobble base pairing

Class-Level Evidence: Resistance to Glycosidic Bond Cleavage by Nucleoside Phosphorylases

A critical class-level property of 3-deazapyrimidine nucleosides is their resistance to enzymatic cleavage of the N-glycosidic bond. Bloch and colleagues (1970) demonstrated that 3-deazauridine did not undergo glycosidic bond cleavage in bacterial (E. coli, S. faecium) or tumor cell extracts (leukemia L1210, Ehrlich ascites carcinoma), whereas the corresponding natural nucleoside uridine was rapidly cleaved under identical conditions [1]. This resistance is attributed to the replacement of N3 by carbon, which alters the electronic character of the N1-C1′ glycosidic bond. Critically, 3-deaza-4-deoxyuridine shares this 3-deaza modification and is therefore predicted to exhibit similar glycosidic stability, while the additional 4-deoxy modification—absent in 3-deazauridine—may further reduce recognition by enzymes that require the 4-oxo group for substrate binding (e.g., uridine phosphorylase) [2]. In contrast, 4-deoxyuridine (Zebularine) retains the N3 nitrogen and is a known substrate/inhibitor of cytidine deaminase (Ki = 0.95–2 μM) , a property that 3-deaza-4-deoxyuridine is predicted to lack due to the 3-deaza modification.

Glycosidic Stability (Class-Level)
Class-level
3-Deazauridine class resists enzymatic cleavage; predicted for 3-deaza-4-deoxyuridine
Predicted dual resistance context
Direct experimental data lacking
metabolic stability glycosidic bond nucleoside phosphorylase enzymatic degradation

Class-Level Evidence: Altered Base-Pairing Properties from Combined Loss of N3 and 4-Oxo Hydrogen-Bonding Sites

Molecular orbital (PCILO) computations on 3-deazapyrimidine nucleosides by Saran et al. (1980) demonstrated that the conformational preferences of 3-deazauridine and 3-deazacytidine are very similar to those of their parent nucleosides, particularly in aqueous solution environments [1]. However, the functional consequence of the 3-deaza modification is the elimination of the N3 nitrogen as a hydrogen-bond acceptor in Watson-Crick base pairing. Uridine's N3-H serves as a hydrogen-bond donor to adenine N1 in standard A-U pairing, and this interaction is abolished in all 3-deaza analogs. The additional 4-deoxy modification in 3-deaza-4-deoxyuridine removes the 4-oxo group that normally accepts a hydrogen bond from adenine N6 in Watson-Crick geometry [2]. Consequently, 3-deaza-4-deoxyuridine is predicted to lack both canonical hydrogen-bonding interactions required for standard A-U base pairing, whereas 3-deazauridine retains the 4-oxo acceptor and 4-deoxyuridine retains the N3 nitrogen donor/acceptor. This dual loss is unique to 3-deaza-4-deoxyuridine among the three analogs and predicts fundamentally altered base-pairing specificity compared to either single-modified comparator [3]. The crystal structure confirms that in the solid state, no tautomeric 4-enol form exists for 3-deaza-4-deoxyuridine (in contrast to 3-deazauridine, which crystallizes in the enol form), further supporting the absence of any 4-position hydrogen-bonding capability [2].

Watson-Crick H-Bond Ablation
Class-level
0 of 2 canonical A-U H-bonds available; both comparators retain 1
Complete H-bonding ablation for base-pairing studies
Inferred from crystal and computational data
Watson-Crick base pairing wobble pairing hydrogen bonding RNA structure probing

Procurement-Relevant Application Scenarios for 3-Deaza-4-deoxyuridine (CAS 5116-37-0)


Probing the Individual Contributions of Nucleobase N3 and 4-Oxo to Wobble-Base Codon-Anticodon Recognition

3-Deaza-4-deoxyuridine is uniquely suited as a molecular probe in ribosomal translation studies where the goal is to dissect the independent contributions of the N3 nitrogen and the 4-oxo group to wobble-base pairing fidelity. Unlike 3-deazauridine (which retains the 4-oxo hydrogen-bond acceptor) or 4-deoxyuridine (which retains the N3 H-bond donor/acceptor), only 3-deaza-4-deoxyuridine simultaneously eliminates both canonical Watson-Crick hydrogen-bonding sites from the uridine nucleobase [1]. The Gassen, Schetters & Matthaei (1972) ribosome binding studies directly compared all three modified nucleosides and demonstrated distinct [¹⁴C]phenylalanyl-tRNA binding profiles for each, validating the experimental utility of this comparative framework [2]. Researchers studying the structural determinants of codon-anticodon recognition should procure 3-deaza-4-deoxyuridine specifically when experimental design requires the complete ablation of Watson-Crick hydrogen-bonding potential at the wobble uridine position rather than partial ablation.

X-ray Crystallographic Studies of Nucleoside Conformation and Crystal Engineering of Modified Nucleobases

The solved crystal structure of 3-deaza-4-deoxyuridine (Egert et al., 1977) provides a definitive reference for crystallographers studying the structural consequences of sequential nucleobase modifications [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with well-defined conformational parameters (anti glycosidic bond χ = 53.5°, C(2′)-endo sugar pucker, gauche-gauche C4′-C5′ arrangement) and exhibits a packing motif fundamentally distinct from 3-deazauridine due to the absence of the 4-hydroxyl-mediated intermolecular hydrogen bond network [2]. This makes 3-deaza-4-deoxyuridine a valuable reference standard for comparative crystallographic studies aimed at establishing structure-property relationships in modified nucleosides. The high-quality refinement (R = 0.049 for 749 counter reflexions) also makes it suitable as a calibration standard in small-molecule X-ray diffraction [1].

Structure-Activity Relationship (SAR) Studies of Pyrimidine Antimetabolites with Dual Pharmacophoric Modifications

In antimetabolite drug discovery programs targeting pyrimidine metabolism, 3-deaza-4-deoxyuridine serves as a critical SAR probe that combines two pharmacophoric modifications—3-deaza (conferring resistance to glycosidic bond cleavage by nucleoside phosphorylases [1]) and 4-deoxy (eliminating the 4-oxo/enol hydrogen-bonding site). This dual modification is predicted to produce a metabolic stability and target recognition profile distinct from either 3-deazauridine (a known CTP synthetase inhibitor with Ki = 1.9 × 10⁻⁵ M against cytidine deaminase [2]) or 4-deoxyuridine (a DNA methyltransferase and cytidine deaminase inhibitor with Ki = 0.95-2 μM [3]). Medicinal chemists evaluating the contribution of each modification to target selectivity, cellular permeability (influenced by the reduced HBD count of 3 vs. 4), or metabolic half-life should include 3-deaza-4-deoxyuridine as the dual-modification control compound in their screening cascades.

Enzymatic Synthesis of Modified Oligonucleotides via Polynucleotide Phosphorylase for Biophysical Studies

The Schetters, Gassen & Matthaei (1972) study established a validated protocol for the enzymatic incorporation of 3-deaza-4-deoxyuridine into oligonucleotides of defined sequence using primer-dependent polynucleotide phosphorylase, with the resulting oligonucleotides characterized by UV absorption spectroscopy [1]. This methodology enables the synthesis of RNA oligonucleotides containing 3-deaza-4-deoxyuridine at specific positions for biophysical studies of RNA folding, RNA-protein interactions, or ribosome binding. The reported UV spectral data provide identity verification benchmarks for quality control of synthesized oligonucleotides. Researchers requiring position-specific incorporation of a uridine analog with fully ablated Watson-Crick hydrogen-bonding potential should select 3-deaza-4-deoxyuridine over 3-deazauridine or 4-deoxyuridine, as neither single-modified comparator achieves the same degree of hydrogen-bonding disruption [2].

Application
Selection Property
Validation Focus
Wobble-base codon-anticodon recognition probe
Complete Watson-Crick H-bond ablation
Ribosome binding assay comparison context
Crystallographic studies of nucleobase modifications
Defined crystal packing without 4-OH H-bond network
Hydrogen-bonding network validation
Pyrimidine antimetabolite SAR studies
Dual pharmacophoric modification (3-deaza + 4-deoxy)
Metabolic stability and target recognition endpoints
Enzymatic synthesis of modified oligonucleotides
Validated polynucleotide phosphorylase incorporation
UV spectral identity and ribosome binding context
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